1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone
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Overview
Description
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, also known as AZI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AZI is a heterocyclic compound that contains a pyridine and an imidazole ring, making it a unique molecule with diverse properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In microbial infections, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the growth of various bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound. Another advantage is its diverse properties, which make it suitable for various applications. However, one limitation of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone. One direction is the development of novel 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone derivatives with improved properties, such as higher potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, which may lead to the discovery of new targets for drug development. Additionally, the use of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in the preparation of MOFs for various applications, such as gas storage and separation, is an area of active research.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone involves the reaction of 2-bromo-1-(azepan-1-yl)ethanone with 2-pyridin-2-ylimidazole in the presence of a base. This reaction results in the formation of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone as a white solid with a high yield.
Scientific Research Applications
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In catalysis, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In material science, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used to prepare metal-organic frameworks (MOFs) with unique properties.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-15(19-10-5-1-2-6-11-19)13-20-12-9-18-16(20)14-7-3-4-8-17-14/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOPUSKYAAKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone |
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